Methyl 2-propenyl pentasulfide

Description

Significance of Organosulfur Compounds in Chemical Research

Organosulfur compounds, a diverse class of molecules containing at least one carbon-sulfur bond, hold a position of considerable importance in chemical research. nih.govnih.gov Their significance spans across various scientific disciplines, from the fundamental understanding of chemical bonding and reactivity to applications in medicine, agriculture, and materials science.

In nature, organosulfur compounds are ubiquitous and essential for life. rsc.org The amino acids cysteine and methionine, which are fundamental building blocks of proteins, are prominent examples. rsc.org The disulfide bonds formed from cysteine residues are crucial for stabilizing the three-dimensional structures of proteins. nih.gov Furthermore, many coenzymes and vitamins, such as biotin (B1667282) and thiamine, contain sulfur in their heterocyclic structures. rsc.org

The biological activities of organosulfur compounds have made them a fertile ground for pharmaceutical research. nih.gov Penicillin and sulfa drugs, two major classes of antibiotics, are organosulfur compounds that have saved countless lives. rsc.org More recently, research has focused on the potential health benefits of organosulfur compounds derived from dietary sources, such as garlic and onions, which have been studied for their roles in various physiological processes. iomcworld.com

In the realm of synthetic chemistry, organosulfur compounds are valued as versatile reagents and intermediates for creating new molecules. scispace.com The unique properties of the sulfur atom, including its ability to exist in various oxidation states and to form stable chains, provide chemists with a powerful toolkit for organic synthesis. nist.gov Additionally, organosulfur compounds are integral to the agrochemical industry, with approximately 30% of modern agrochemicals containing at least one sulfur atom, highlighting their role in crop protection. nih.govoregonstate.edu

Overview of Polythiaalkene Chemistry

Polythiaalkenes are a subclass of organosulfur compounds characterized by a chain of two or more sulfur atoms (a polysulfide chain) attached to alkenyl groups (hydrocarbon chains containing at least one carbon-carbon double bond). These compounds are part of the broader family of organic polysulfides. The general structure can be represented as R-Sn-R', where n ≥ 2, and at least one of the R groups is an alkene.

The chemistry of polythiaalkenes is largely dictated by the nature of the polysulfide chain. The sulfur-sulfur bond is susceptible to both nucleophilic and electrophilic attack, making these compounds reactive intermediates in various chemical transformations. The length of the sulfur chain can vary, with disulfides (n=2), trisulfides (n=3), tetrasulfides (n=4), and even longer chains being known to exist. spandidos-publications.com

The formation of polythiaalkenes in nature often arises from the decomposition of precursor compounds. For instance, in Allium species, the enzymatic breakdown of S-alk(en)yl-L-cysteine sulfoxides by alliinase leads to the formation of reactive sulfenic acid intermediates, which then condense to form thiosulfinates. These thiosulfinates can further react and rearrange to produce a complex mixture of organosulfur compounds, including various acyclic polythiaalkenes. Current time information in Bangalore, IN.

The synthesis of polythiaalkenes in the laboratory can be achieved through several methods. A common approach involves the reaction of thiols with sulfur chlorides (SnCl2). The synthesis of unsymmetrical polythiaalkenes, where the two organic substituents are different, can be more challenging but has been achieved through specific synthetic strategies.

Contextualization of Methyl 2-propenyl Pentasulfide within the Class of Acyclic Organosulfur Polysulfides

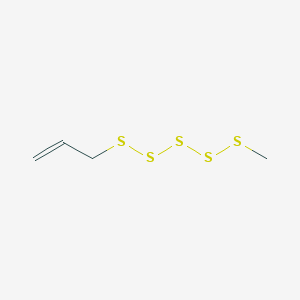

This compound is an acyclic organosulfur polysulfide. nih.gov Its chemical structure consists of a five-sulfur atom chain (a pentasulfide) flanked by a methyl group on one end and a 2-propenyl (allyl) group on the other. This unsymmetrical nature places it within a specific subgroup of polysulfides.

This compound has been identified as a volatile component in plants of the Allium genus, notably in garlic (Allium sativum) and onion (Allium cepa). semanticscholar.orgnp-mrd.org The formation of this compound and other related polysulfides in these plants is a result of the complex cascade of chemical reactions that occur when the plant tissues are damaged, initiating the enzymatic breakdown of sulfur-containing precursors. Current time information in Bangalore, IN.

Within the vast array of organosulfur compounds found in garlic and onion oil, this compound is one of many polysulfides with varying sulfur chain lengths and alkyl/alkenyl substituents. spandidos-publications.com Research on the volatile compounds of these plants has led to the identification of a homologous series of methyl allyl polysulfides, including the corresponding disulfide, trisulfide, and tetrasulfide.

Chemical Compound Data

Below are tables detailing the known identifiers and computed properties for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | 3-(methylpentasulfanyl)prop-1-ene |

| Chemical Formula | C4H8S5 |

| Molecular Weight | 216.43 g/mol |

| CAS Number | 118023-99-7 |

Data sourced from PubChem and Cheméo. nih.govspandidos-publications.com

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

|---|---|

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 5 |

| Exact Mass | 215.92295612 |

| Monoisotopic Mass | 215.92295612 |

| Topological Polar Surface Area | 127 Ų |

Data sourced from PubChem. nih.gov

Detailed Research Findings

While extensive research has been conducted on the more abundant organosulfur compounds in Allium species, such as diallyl disulfide and diallyl trisulfide, specific research focusing solely on this compound is limited. However, its identification and some of its properties have been reported in the context of broader analytical studies of garlic and onion volatiles.

One of the key pieces of experimental data available for this compound is its Kovats' Retention Index (RI). The NIST Mass Spectrometry Data Center reports a Kovats' RI of 1567 on a non-polar column (OV-101) at 130 °C. researchgate.net This index is a standardized measure used in gas chromatography to identify compounds in a mixture.

The presence of this compound in garlic has been confirmed in comprehensive reviews of garlic's chemical constituents. semanticscholar.org These reviews catalogue the vast array of mono-, di-, tri-, tetra-, penta-, and hexasulfides with various methyl and allyl substitutions that contribute to the complex flavor and aroma profile of garlic. spandidos-publications.com Similarly, it has been detected in studies of onion-family vegetables. nih.gov

The reactivity of this compound can be inferred from the general chemistry of acyclic organo-polysulfides. The pentasulfide chain is expected to be the most reactive part of the molecule. The sulfur-sulfur bonds are prone to cleavage by nucleophiles and can participate in radical reactions. The presence of the allyl group also introduces a site of unsaturation that can undergo addition reactions.

Properties

CAS No. |

118023-99-7 |

|---|---|

Molecular Formula |

C4H8S5 |

Molecular Weight |

216.4 g/mol |

IUPAC Name |

3-(methylpentasulfanyl)prop-1-ene |

InChI |

InChI=1S/C4H8S5/c1-3-4-6-8-9-7-5-2/h3H,1,4H2,2H3 |

InChI Key |

BFVOYECMMKLFQJ-UHFFFAOYSA-N |

Canonical SMILES |

CSSSSSCC=C |

Origin of Product |

United States |

Ii. Biosynthesis and Natural Occurrence Pathways

Biosynthetic Precursors and Enzymatic Transformations in Allium Species

The biosynthesis of methyl 2-propenyl pentasulfide and related polysulfides is a cascade of events starting with stable precursor molecules stored within the garlic clove.

The primary precursors for the vast majority of sulfur-containing compounds in garlic are S-alk(en)ylcysteine sulfoxides. researchgate.netfao.org These non-protein amino acids are odorless and accumulate in the cytoplasm of garlic cells. The two most significant S-alk(en)ylcysteine sulfoxides in Allium sativum are S-allyl-L-cysteine sulfoxide (B87167) (alliin) and S-methyl-L-cysteine sulfoxide (methiin). nih.govtandfonline.com Alliin (B105686) is the most abundant of these precursors in garlic. nih.gov The biosynthesis of these precursors themselves is a complex process, believed to originate from glutathione (B108866) and involve enzymes such as γ-glutamyl transpeptidases and flavin-containing monooxygenases. fao.org

When garlic cloves are crushed, cut, or otherwise damaged, the cellular compartments are breached, allowing the vacuolar enzyme alliinase (S-alk(en)yl-L-cysteine sulfoxide lyase) to come into contact with the cytoplasmic S-alk(en)ylcysteine sulfoxides. mdpi.comnih.gov Alliinase, a pyridoxal (B1214274) phosphate-dependent enzyme, rapidly catalyzes the hydrolysis of these precursors. mdpi.comnih.gov

Specifically, alliinase cleaves alliin to produce 2-propenesulfenic acid (allylsulfenic acid), pyruvate, and ammonia. mdpi.com Concurrently, it acts on methiin to yield methanesulfenic acid, pyruvate, and ammonia. mdpi.com These sulfenic acids are highly reactive and unstable intermediates, serving as the immediate building blocks for the subsequent formation of a diverse range of volatile sulfur compounds. mdpi.comnih.gov

The highly reactive sulfenic acids undergo spontaneous condensation and further reactions to form thiosulfinates and a variety of polysulfides. mdpi.comnih.gov For instance, two molecules of 2-propenesulfenic acid condense to form allicin (B1665233) (diallyl thiosulfinate), the compound responsible for the characteristic pungent aroma of fresh garlic. researchgate.net

The formation of asymmetric polysulfides, such as this compound, involves the interaction between different sulfenic acid molecules. In this case, both 2-propenesulfenic acid (from alliin) and methanesulfenic acid (from methiin) are required. These can react to form mixed thiosulfinates.

The thiosulfinates are themselves unstable and can decompose, leading to the formation of a cascade of diallyl, dimethyl, and mixed methyl-allyl mono-, di-, tri-, tetra-, penta-, and even hexasulfides. rsc.orgresearchgate.netresearchgate.net The formation of longer polysulfide chains is a complex process involving a series of thiol-disulfide exchange reactions and the insertion of sulfur atoms. While the precise step-by-step mechanism for the elongation to a pentasulfide is not fully elucidated, it is understood to be a result of these non-enzymatic, spontaneous reactions governed by the chemical environment. researchgate.netnih.gov The presence of both methyl and 2-propenyl groups in the final pentasulfide molecule is a direct consequence of the initial mixture of sulfenic acids generated from their respective precursors.

The primary and most crucial enzymatic activity in the biosynthesis of this compound and other volatile organosulfur compounds in garlic is that of alliinase. nih.govmdpi.com This enzyme is responsible for initiating the entire cascade by converting the stable S-alk(en)ylcysteine sulfoxide precursors into highly reactive sulfenic acids. mdpi.com

While alliinase is the key enzyme for the initial step, the subsequent formation of thiosulfinates and the elongation of the polysulfide chain to form compounds like this compound are generally considered to be non-enzymatic, spontaneous chemical reactions. mdpi.comnih.gov The diversity of the resulting polysulfides is therefore more dependent on the relative abundance of the initial precursors (alliin and methiin) and the reaction conditions (such as pH and temperature) rather than a series of specific enzymatic steps for each final compound. rsc.org Research has identified enzymes like γ-glutamyl transpeptidase and flavin-containing monooxygenase as being involved in the upstream synthesis of the S-alk(en)ylcysteine sulfoxide precursors themselves. fao.org

Diversity of Organosulfur Compounds in Allium Sativum L.

Garlic is renowned for its complex and diverse array of organosulfur compounds, which are responsible for its characteristic flavor, aroma, and biological activities. nih.gov These compounds can be broadly categorized into two main groups: the non-volatile precursors present in intact garlic and the volatile compounds generated upon tissue damage.

The primary non-volatile precursors are the γ-glutamylcysteines and the S-alk(en)ylcysteine sulfoxides, with alliin and methiin being the most prominent. fao.org

Upon crushing, a complex mixture of volatile compounds is produced, including:

Thiosulfinates: Allicin is the most well-known, but mixed thiosulfinates are also formed.

Sulfides: A wide range of sulfides are generated, including diallyl sulfide (B99878) (DAS), diallyl disulfide (DADS), diallyl trisulfide (DATS), and their methyl-allyl counterparts. nih.gov

Polysulfides: This category includes compounds with four or more sulfur atoms, such as diallyl tetrasulfide, and mixed polysulfides like this compound. rsc.orgresearchgate.net

Other compounds: Vinyldithiins and ajoenes are also formed from the degradation and rearrangement of the initial products. mdpi.com

The table below summarizes some of the key organosulfur compounds found in Allium sativum.

| Compound Class | Example Compound |

| S-alk(en)ylcysteine Sulfoxide | S-allyl-L-cysteine sulfoxide (Alliin) |

| S-alk(en)ylcysteine Sulfoxide | S-methyl-L-cysteine sulfoxide (Methiin) |

| Thiosulfinate | Allicin (Diallyl thiosulfinate) |

| Disulfide | Diallyl disulfide (DADS) |

| Trisulfide | Diallyl trisulfide (DATS) |

| Pentasulfide | This compound |

| Other | Ajoene |

Metabolic Pathways Influencing Polysulfide Production

The production of this compound and other polysulfides is influenced by several metabolic factors, primarily related to the biosynthesis of their precursors, the S-alk(en)ylcysteine sulfoxides.

Furthermore, the relative expression and activity of the enzymes involved in the biosynthesis of alliin and methiin, such as γ-glutamyl transpeptidases and flavin-containing monooxygenases, will determine the ratio of these precursors in the garlic clove. fao.org This ratio, in turn, directly influences the composition of the resulting sulfenic acids upon the action of alliinase, and consequently, the relative abundance of different polysulfides, including the mixed methyl-allyl polysulfides. rsc.org Genetic factors and growing conditions can also play a role in modulating these metabolic pathways, leading to variations in the chemical composition of different garlic cultivars.

Iii. Chemical Synthesis and Derivatization Methodologies

Strategies for Carbon-Sulfur Bond Construction

The formation of carbon-sulfur (C-S) bonds is a fundamental step in the synthesis of organosulfur compounds, including Methyl 2-propenyl pentasulfide. A variety of methods have been developed for the construction of C-S bonds, ranging from classical nucleophilic substitution reactions to modern transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org

One common approach involves the reaction of a thiol with an appropriate electrophile. For instance, the synthesis of allylic sulfides can be achieved by reacting an allyl halide or acetate (B1210297) with a thiol in the presence of a suitable base. organic-chemistry.org Transition metal catalysts, such as those based on nickel, can promote this reaction with high regioselectivity and stereoselectivity. organic-chemistry.org

Another strategy involves the use of organometallic reagents. For example, the reaction of an organolithium or Grignard reagent with elemental sulfur can lead to the formation of a lithium or magnesium thiolate, which can then be reacted with an electrophile to form a sulfide (B99878).

In the context of synthesizing unsymmetrical polysulfides, the direct construction of a carbon-polysulfide linkage is often challenging. A more common strategy is to first construct a simpler sulfur-containing molecule, such as a thiol or a disulfide, and then elongate the sulfur chain, as will be discussed in the following sections.

Polythiaalkene Chain Elongation Techniques

A key aspect of synthesizing polysulfides like this compound is the controlled elongation of the sulfur chain. Several methods have been developed for this purpose, each with its own advantages and limitations.

Elemental sulfur (S₈) is an abundant and inexpensive starting material for the synthesis of polysulfides. rsc.orgpharmatutor.org One of the most direct methods for elongating a sulfur chain is the reaction of a disulfide with molten elemental sulfur. google.com This process, often referred to as inverse vulcanization, involves the homolytic cleavage of the S-S bond in the disulfide and the insertion of sulfur atoms from the molten S₈ ring. rsc.org The reaction temperature is a critical parameter, as temperatures above 120°C can lead to decomposition. google.com

For example, diallyl disulfide can be reacted with liquid sulfur at around 120°C to produce a mixture of diallyl polysulfides with varying chain lengths. pharmatutor.orggoogle.com The ratio of diallyl disulfide to sulfur can be adjusted to control the average chain length of the resulting polysulfides. google.com A similar approach could be envisioned for the synthesis of this compound, potentially starting from methyl allyl disulfide and reacting it with elemental sulfur.

Table 1: Illustrative Examples of Polysulfide Synthesis using Elemental Sulfur

| Starting Material | Sulfur Source | Reaction Conditions | Product(s) |

| Diallyl disulfide | Elemental Sulfur (S₈) | 120°C | Diallyl polysulfides (DASn, n=3-8) |

| Dibenzyl disulfide | Elemental Sulfur (S₈) | >120°C | Dibenzyl polysulfides |

This table provides representative examples of polysulfide synthesis and is not an exhaustive list.

Phosphorus pentasulfide (P₄S₁₀) is a versatile reagent for the thionation of various functional groups, including carbonyls and alcohols. While its primary application is not in the direct elongation of polysulfide chains, it can be used to synthesize sulfur-containing precursors. For instance, P₄S₁₀ can react with alcohols to form dithiophosphoric acids.

A related and often milder thionating agent is Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide. Lawesson's reagent is particularly effective for the conversion of carbonyl compounds into thiocarbonyls. While not directly applicable to the synthesis of a pentasulfide chain, these reagents are crucial in the broader context of organosulfur chemistry for creating key sulfur-containing building blocks.

The synthesis of unsymmetrical polysulfides, where the two organic substituents are different, requires a more controlled approach to avoid the formation of symmetrical byproducts. One strategy involves the use of specialized polysulfurating reagents. For example, reagents of the type R-S-S-OMe have been designed for the direct introduction of a disulfide unit. d-nb.inforesearchgate.net These reagents can react with a variety of nucleophiles under mild conditions to form unsymmetrical disulfides. d-nb.inforesearchgate.net

Another approach is the sequential reaction of a sulfur-containing nucleophile with a series of sulfur-transfer reagents. This allows for the stepwise elongation of the polysulfide chain, providing greater control over the final product. The development of mesocyclic bilateral disulfurating reagents offers a method for the sequential installation of different functional groups on either side of a sulfur-sulfur bond. nih.gov

Synthetic Approaches to Allylic Polysulfanes

The synthesis of allylic polysulfanes, such as this compound, requires methods that are compatible with the reactive allyl group. Direct allylation of a polysulfide anion is one potential route. For instance, a pre-formed methyl pentasulfide anion (CH₃S₅⁻) could be reacted with an allyl halide. However, the stability and selective formation of such a long-chain polysulfide anion can be challenging.

A more practical approach involves the reaction of a more stable precursor, such as an allyl thiol or allyl disulfide, with a sulfurating agent. As mentioned previously, the reaction of diallyl disulfide with elemental sulfur is a known method for producing diallyl polysulfides. pharmatutor.orggoogle.com To synthesize the unsymmetrical this compound, a potential strategy would be to start with methyl allyl disulfide and elongate the sulfur chain using elemental sulfur. Alternatively, a reaction between methanethiol (B179389) and an allyl polysulfide could be explored.

Development of Novel Sulfur-Based Building Blocks

The advancement of polysulfide synthesis relies on the development of new and efficient sulfur-based building blocks and sulfur-transfer reagents. organic-chemistry.orgacs.org These reagents are designed to deliver a specific number of sulfur atoms in a controlled manner.

Examples of such building blocks include:

Phthalimide-derived sulfur-transfer reagents: These reagents can be used to introduce sulfur atoms into organic molecules under mild conditions.

Bilateral disulfurating reagents: These reagents allow for the stepwise and controlled synthesis of unsymmetrical polysulfides by providing two reactive sites for the introduction of different organic groups. nih.gov

Trisulfide 2-oxides: These compounds can act as recyclable sulfur monoxide transfer reagents. organic-chemistry.org

The development of these novel reagents is crucial for overcoming the challenges associated with the synthesis of complex polysulfides like this compound, enabling more efficient and selective synthetic routes.

Iv. Advanced Spectroscopic Characterization and Analytical Methodologies

Chromatographic Separation Techniques for Complex Polysulfide Mixtures

Effective separation is the cornerstone of analyzing individual components in a complex mixture of organosulfur compounds. Polysulfides, including methyl 2-propenyl pentasulfide, are often present alongside a wide array of structurally similar homologues (di-, tri-, tetrasulfides, etc.) and isomers. Chromatographic techniques provide the necessary resolving power to separate these compounds prior to their detection and identification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of organosulfur compounds, particularly for less volatile or thermally labile polysulfides. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the two phases.

The selection of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving optimal separation of complex polysulfide mixtures. acs.org Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to resolve compounds with a wide range of polarities. Detection is commonly performed using a UV detector, as sulfur-containing compounds often exhibit absorbance in the lower UV range (around 220 nm). nih.gov For instance, studies on garlic extracts have successfully used HPLC to separate various organosulfur compounds, including trisulfides. researchgate.net A key advantage of HPLC is its ability to analyze samples with minimal thermal stress, preserving the integrity of potentially unstable polysulfides. nih.gov

Below is a table summarizing typical parameters used in HPLC methods for the analysis of related organosulfur compounds.

| Parameter | Typical Conditions | Rationale |

| Column | C18 (Octadecylsilane) | Provides effective separation for a wide range of nonpolar to moderately polar organosulfur compounds. nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Allows for the elution and resolution of compounds with varying polarities within a single analytical run. acs.org |

| Flow Rate | 0.8 - 1.2 mL/min | Optimized to balance analysis time with separation efficiency; affects analyte interaction with the stationary phase. nih.gov |

| Detection | UV Detector (e.g., at 220 nm) | Many organosulfur compounds absorb UV light, providing a sensitive method of detection. nih.gov |

| Injection Volume | 5 - 20 µL | Standard volumes for analytical HPLC, depending on sample concentration. |

Gas Chromatography (GC) is exceptionally well-suited for the analysis of volatile and semi-volatile organosulfur compounds like this compound. acs.org In GC, samples are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. acs.orgacs.org The NIST Chemistry WebBook provides gas chromatography data for this compound, indicating its suitability for this technique. nist.gov

For enhanced selectivity towards sulfur-containing molecules, a Flame Photometric Detector (FPD) is often utilized. acs.orgacs.org The FPD is highly sensitive to sulfur and phosphorus, making it ideal for detecting trace amounts of organosulfur compounds in complex samples like those derived from Allium species. acs.org Coupling GC with mass spectrometry (GC-MS) allows for both separation and definitive identification based on the mass spectrum of the eluted compound. nih.govresearchgate.net The identification is often confirmed by comparing the obtained mass spectrum with library data (e.g., Wiley9 library) and by matching the retention index (RI) with known values. researchgate.netmdpi.com

The following table presents Kovats retention index data for this compound and a related compound on a standard non-polar column, as reported in the NIST database.

| Compound | Kovats Retention Index (Standard Non-polar) | Reference |

| This compound | 1572, 1567 | nih.gov |

| Methyl 2-propenyl disulfide | 986, 992 | nist.govnist.gov |

Ultra-Performance Liquid Chromatography (UPLC), often referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over traditional HPLC. By utilizing columns packed with smaller particles (<2 µm), UPLC systems can operate at higher pressures, resulting in dramatically improved resolution, higher sensitivity, and significantly faster analysis times. These characteristics are particularly advantageous for resolving the highly complex mixtures of polysulfides found in natural extracts or reaction products.

When coupled with advanced mass spectrometry detectors (UPLC-MS), this technique provides a powerful platform for the comprehensive analysis of complex samples. researchgate.net For instance, a UHPLC-MS method has been developed for the analysis of persulfides and polysulfides, demonstrating the capability of this technique to handle reactive sulfur species. researchgate.net The enhanced separation efficiency of UPLC minimizes co-elution, leading to cleaner mass spectra and more confident compound identification.

Mass Spectrometric Identification and Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for the identification and structural elucidation of this compound. It provides fundamental information regarding the molecular weight and elemental composition of the analyte.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. mdpi.com This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. mdpi.com For this compound (C₄H₈S₅), the monoisotopic mass is 215.9230 Da. nih.gov HRMS can easily distinguish this from other compounds that may have the same nominal mass but different elemental compositions. This capability is crucial when analyzing complex mixtures where multiple components may co-elute from the chromatography column. mdpi.com Techniques like LC-HRMS are increasingly used for the molecular characterization of organosulfur compounds. nih.govacs.orgnih.gov

Tandem Mass Spectrometry (MS/MS or MSⁿ) is a powerful technique used to determine the structure of a compound. In an MS/MS experiment, a specific ion (the precursor ion), such as the molecular ion of this compound, is selected and then fragmented by collision-induced dissociation. The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. This information can be used to confirm the identity of known compounds by matching the fragmentation pattern to a library or to elucidate the structure of novel compounds. mdpi.comnih.gov Tandem MS is essential for distinguishing between isomers and for confirming the connectivity of the atoms within the molecule, such as the arrangement of the sulfur atoms in the pentasulfide chain. nih.govnih.gov

Coordination Ion Spray-Mass Spectrometry for Polysulfane Analysis

Traditional electrospray ionization mass spectrometry (ESI-MS) is often unsuitable for the analysis of organic polysulfanes. The sulfane sulfur atoms are weak bases, making them difficult to protonate and ionize effectively. To overcome this limitation, Coordination Ion Spray-Mass Spectrometry (CIS-MS) has emerged as a powerful technique for the characterization of these compounds.

CIS-MS utilizes the affinity of sulfur for metal cations, typically silver (Ag⁺), to facilitate ionization. In this method, a silver salt is introduced into the liquid chromatography eluent. The silver ions form coordination complexes with the sulfur atoms of the polysulfane chain. These charged complexes are then readily detected by the mass spectrometer. This approach significantly enhances the sensitivity of detection for organic polysulfanes. For instance, in the analysis of diallyl polysulfanes, a compound class structurally related to this compound, UPLC-(Ag⁺)CIS-MS has proven to be approximately 100 times more sensitive than conventional methods conicet.gov.ar.

The resulting mass spectra exhibit characteristic isotopic patterns for the silver-polysulfane adducts. The natural isotopic abundance of silver (¹⁰⁷Ag and ¹⁰⁹Ag) and sulfur (³²S, ³³S, ³⁴S, and ³⁶S) leads to a distinctive isotopic cluster for each polysulfane, allowing for confident identification and confirmation of the number of sulfur atoms in the chain conicet.gov.ar.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules, including this compound. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment of each atom and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl and 2-propenyl (allyl) groups. Based on data from structurally similar diallyl polysulfides, the chemical shifts of the protons on the carbon adjacent to the sulfur chain (α-protons) are sensitive to the length of the polysulfide chain. For diallyl polysulfides (All-Sₙ-All), the chemical shift of the -S-CH ₂- protons moves downfield as 'n' increases from 2 to 5. It is important to note that for higher polysulfanes (n ≥ 6), the chemical shift of these protons remains relatively constant, which can limit the ability of ¹H NMR to differentiate between very long polysulfide chains acs.org.

For this compound (CH₃-S₅-CH₂CH=CH₂), the following proton signals are anticipated:

A singlet for the methyl (CH₃-) protons.

A doublet for the methylene (B1212753) (-S-CH ₂-) protons of the allyl group.

A multiplet for the methine (-CH =) proton of the allyl group.

Two distinct signals for the terminal vinyl (=CH ₂) protons of the allyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl | -CH ₃ | ~2.4 | ~20-30 |

| Allyl | -S-C H₂- | ~3.6 | ~40-50 |

| Allyl | -C H= | ~5.8-6.0 | ~130-135 |

| Allyl | =C H₂ | ~5.1-5.3 | ~115-120 |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR techniques are crucial for confirming the structural assignment of this compound by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the methylene protons and the methine proton of the allyl group, as well as between the methine proton and the terminal vinyl protons. This confirms the connectivity within the 2-propenyl fragment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the ¹³C signals based on the assignments of their attached protons. For example, the proton signal of the methyl group would show a correlation to the methyl carbon signal.

Development of Methodological Pipelines for Complex Mixtures

The analysis of this compound and other organosulfur compounds in complex natural matrices, such as garlic extracts, requires the development of robust and integrated methodological pipelines. These pipelines typically involve a combination of sample preparation, separation, and detection techniques to achieve comprehensive characterization and quantification.

A typical analytical pipeline for the analysis of complex mixtures containing organosulfur compounds may include the following steps:

Sample Preparation: This is a critical step to extract the compounds of interest and remove interfering matrix components. Techniques such as solid-phase microextraction (SPME) are frequently used for the extraction of volatile sulfur compounds researchgate.net. For less volatile compounds, liquid-liquid extraction or solid-phase extraction may be employed.

Chromatographic Separation: Due to the complexity of the mixtures, a high-resolution separation technique is essential.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used for the separation of a wide range of organosulfur compounds. A post-column derivatization method using a hexaiodoplatinate reagent can be employed for sulfur-specific detection, which enhances selectivity and sensitivity nih.gov.

Gas Chromatography (GC): For volatile sulfur compounds, GC coupled with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), is the method of choice.

Detection and Identification:

Mass Spectrometry (MS): Coupling of both HPLC and GC to a mass spectrometer (LC-MS and GC-MS) provides structural information and allows for the identification of known and unknown compounds. As discussed, for polysulfides, specialized ionization techniques like CIS-MS may be necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for online detection in complex mixtures, NMR can be used to characterize isolated fractions to confirm the structure of individual components.

An integrated approach, combining data from multiple analytical platforms (e.g., LC-MS, GC-MS, and NMR), is often necessary for the comprehensive characterization of complex mixtures containing labile and diverse organosulfur compounds like this compound. This allows for a higher degree of confidence in the identification and quantification of the individual components.

V. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl 2-propenyl pentasulfide at the atomic level. These calculations can predict molecular geometry, electronic structure, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for studying organosulfur compounds due to its balance of accuracy and computational cost. youtube.com DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. By finding the minimum energy conformation, DFT can predict bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, with its flexible pentasulfide chain, multiple conformations may exist. DFT calculations can map the potential energy surface to identify the global minimum and various local minima, providing insight into the molecule's conformational flexibility.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Pentasulfide Chain This table presents representative data for a generic R-S5-R' compound, as specific data for this compound is not available in the literature.

| Parameter | Value |

|---|---|

| S-S Bond Length (central) | 2.06 Å |

| S-S Bond Length (adjacent) | 2.05 Å |

| C-S Bond Length | 1.82 Å |

| S-S-S Bond Angle | 108° |

| C-S-S Bond Angle | 105° |

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. rsc.orgdocumentsdelivered.com While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for molecular properties.

In the context of polysulfides, ab initio calculations are valuable for benchmarking the results of DFT methods and for investigating systems where electron correlation effects are particularly important. rsc.org These methods can be used to accurately calculate electronic properties such as ionization potentials and electron affinities, which are crucial for understanding the redox behavior of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comlibretexts.orgpku.edu.cnwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of the HOMO and LUMO of this compound can be calculated using DFT or ab initio methods.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org For a pentasulfide, the HOMO is likely to be localized on the sulfur chain, indicating that this is the primary site for nucleophilic attack. The LUMO is also expected to have significant contributions from the sulfur atoms, making the sulfur chain susceptible to attack by nucleophiles.

Table 2: Representative Frontier Molecular Orbital Energies for an Organic Pentasulfide This table provides illustrative energy values for a generic organic pentasulfide, as specific data for this compound is not available.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -1.2 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms of organosulfur compounds. By simulating reaction pathways, it is possible to identify intermediates, transition states, and determine activation energies, providing a detailed picture of how chemical transformations occur.

The pentasulfide chain in this compound can undergo various transformations, such as sulfur extrusion or exchange reactions. Computational methods can be used to locate the transition state for these processes. The transition state is the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency.

By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. This information is critical for predicting the feasibility and rate of a particular reaction pathway. For example, the thermal decomposition of organic polysulfides can be modeled to understand the mechanism of sulfur extrusion. mdpi.comnist.govscholarsportal.info

The reactivity and properties of this compound can be influenced by both intermolecular and intramolecular interactions. Computational methods can be used to study these non-covalent interactions, such as van der Waals forces and dipole-dipole interactions. nih.gov

Intramolecularly, the interactions between the 2-propenyl group and the pentasulfide chain can influence the molecule's conformation and stability. Intermolecularly, the interactions between two or more this compound molecules can provide insights into its bulk properties. The Quantum Theory of Atoms in Molecules (QTAIM) is a computational technique that can be used to analyze the electron density to identify and characterize these weak interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, with its rotatable single bonds in the pentasulfide chain, MD simulations are invaluable for exploring its conformational space. These simulations can identify the most stable low-energy conformations and the transition states between them, providing a dynamic picture of the molecule's structure.

The accuracy of MD simulations is highly dependent on the quality of the force field used, which is a set of parameters that defines the potential energy of the system. For sulfur-containing molecules, specialized force fields are necessary to accurately model the unique electronic and steric properties of sulfur atoms. Polarizable force fields, such as those based on the classical Drude oscillator model, have shown significant advantages over non-polarizable models. nih.govnih.gov These advanced force fields account for the way the electron distribution in a molecule changes in response to its local environment, which is particularly important for the polarizable sulfur atoms in the pentasulfide chain. nih.govnih.gov The development of such force fields often involves parameterization against high-level quantum mechanical calculations and experimental data for a training set of related small molecules, such as methanethiol (B179389), ethyl methyl sulfide (B99878), and dimethyl disulfide. nih.govnih.gov

To analyze the vast amount of data generated by an MD simulation, dimensionality reduction techniques like Principal Component Analysis (PCA) can be employed. nih.gov PCA helps to identify the most significant collective motions in the molecule, distinguishing between large-scale conformational changes and faster, local fluctuations. nih.gov This allows for a clearer understanding of the essential dynamics of this compound.

Table 1: Representative Dihedral Angles for a Polysulfide Chain from MD Simulations

| Dihedral Angle | Description | Predicted Stable Range (degrees) |

| C-S-S-S | Rotation around the first S-S bond | ± 80-100 |

| S-S-S-S | Rotation around the central S-S bond | ± 80-100 |

| S-S-S-C | Rotation around the last S-S bond | ± 80-100 |

Note: The data in this table is representative of typical polysulfide chains and is presented for illustrative purposes, as specific simulation data for this compound is not available.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are also extensively used to predict the spectroscopic parameters of molecules, which can then be compared with experimental spectra for validation. This is particularly useful for identifying unknown compounds or for interpreting complex experimental data.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. chemaxon.comresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a reliable approach for calculating the ¹H and ¹³C chemical shifts of organic molecules. chemaxon.comresearchgate.net The accuracy of these predictions depends on several factors, including the choice of the DFT functional and basis set, as well as the treatment of solvent effects. github.io For flexible molecules like this compound, it is also crucial to consider its conformational diversity. The final predicted spectrum is often a Boltzmann-weighted average of the spectra calculated for each of the low-energy conformers identified through methods like MD simulations. github.io Database-powered prediction algorithms also exist that can provide quick and often accurate estimations of chemical shifts. chemaxon.comresearchgate.net

Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can be used to compute these vibrational frequencies and their corresponding intensities. nih.govyoutube.com The standard approach involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). cardiff.ac.uk Diagonalizing this matrix yields the vibrational frequencies and normal modes. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. nih.gov For more accurate results, anharmonic effects can also be taken into account. nih.gov

The prediction of Raman spectra requires the calculation of the polarizability derivatives with respect to the vibrational modes, which can also be accomplished using DFT. cardiff.ac.ukyoutube.com The combination of predicted IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule that can be compared with experimental measurements for structural elucidation.

Table 2: Predicted vs. Experimental Spectroscopic Data for an Analogous Compound (Allyl Methyl Sulfide)

| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |

| ¹H NMR Chemical Shift (δ, ppm) - S-CH₃ | 2.15 | 2.12 |

| ¹H NMR Chemical Shift (δ, ppm) - S-CH₂ | 3.10 | 3.08 |

| ¹³C NMR Chemical Shift (δ, ppm) - S-CH₃ | 15.2 | 14.8 |

| ¹³C NMR Chemical Shift (δ, ppm) - S-CH₂ | 38.5 | 38.1 |

| IR Vibrational Frequency (cm⁻¹) - C=C stretch | 1645 | 1640 |

Note: This table presents a comparison for the structurally related compound Allyl Methyl Sulfide to illustrate the typical accuracy of DFT predictions. Specific data for this compound is not available.

Vi. Chemical Transformations and Reactivity Mechanisms

Mechanistic Studies of Polysulfide Decomposition and Rearrangement

The stability of organic polysulfides is inherently limited, and they can undergo decomposition and rearrangement reactions under various conditions, such as exposure to heat, light, or chemical reagents.

Thermal Decomposition: The thermal decomposition of organosulfur compounds often proceeds through a free-radical chain mechanism. osti.gov For a pentasulfide like methyl 2-propenyl pentasulfide, the initial step is the homolytic cleavage of one of the S-S bonds, which have lower bond dissociation energies compared to C-S or C-C bonds. This generates thiyl radicals (RS•), which can then participate in a cascade of subsequent reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of products. The most likely bond to break is one of the central S-S bonds, as they are the weakest.

Disproportionation and Scrambling: Organic polysulfides are known to undergo disproportionation or "scrambling" reactions, where a mixture of polysulfides of varying sulfur chain lengths is formed. acs.org For instance, two molecules of a pentasulfide (RS5R') could equilibrate to form a tetrasulfide and a hexasulfide (2 RS5R' ⇌ RS4R' + RS6R'). This process is often catalyzed by nucleophiles or electrophiles and can occur spontaneously over time, complicating the isolation and storage of pure polysulfides.

Rearrangement Reactions: While the polysulfide chain itself undergoes scrambling, the terminal alkyl and alkenyl groups can also undergo rearrangements if reaction conditions promote the formation of carbocation intermediates. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org For example, in the presence of a strong acid, protonation of the allyl group's double bond in this compound could lead to a secondary carbocation. This carbocation could then undergo a 1,2-hydride shift to form a more stable carbocation, potentially leading to isomeric products upon reaction with a nucleophile. masterorganicchemistry.comlibretexts.org

| Reaction Type | Initiator/Condition | Key Intermediates | Typical Products |

| Thermal Decomposition | Heat, UV light | Thiyl radicals (RS•) | H₂S, Shorter-chain sulfides, elemental sulfur, hydrocarbons osti.gov |

| Disproportionation | Spontaneous, Catalysts | Polysulfide anions/cations | Mixture of polysulfides (e.g., trisulfides, hexasulfides) acs.org |

| Carbocation Rearrangement | Strong Acids | Carbocations | Isomeric products following alkyl or hydride shifts masterorganicchemistry.comlibretexts.org |

Oxidation and Reduction Pathways of Alkyl/Alkenyl Polysulfides

The sulfur atoms in this compound can exist in various oxidation states, making the compound susceptible to both oxidation and reduction.

Oxidation: Polysulfides can be oxidized by various oxidizing agents. Mild oxidation, for instance with hydrogen peroxide (H₂O₂) or peroxy acids, can lead to the formation of thiosulfinates (RS(O)Sn-1R') and subsequently thiosulfonates (RS(O)₂Sn-1R'). libretexts.org More aggressive oxidation can lead to the cleavage of the sulfur chain and the formation of sulfonic acids (RSO₃H). libretexts.org The presence of the allyl group also presents a site for oxidation, potentially forming epoxides or diols, depending on the oxidant used. The oxidation of polysulfides can be selective, with certain reagents favoring the formation of polysulfoxides over polysulfones. acs.org The kinetics of polysulfide oxidation show a dependence on factors like pH and temperature, with the rate of oxygen consumption being significantly higher for polysulfides than for simple sulfides. nih.gov

Reduction: The polysulfide chain can be readily reduced, leading to cleavage of the S-S bonds. Reducing agents like thiols (e.g., glutathione (B108866) in a biological context) or phosphines (e.g., triphenylphosphine) can attack one of the sulfur atoms, breaking the chain and forming shorter sulfides and disulfides. For example, reaction with a thiol (R''SH) could yield a disulfide (RSSR''), a trisulfide (RS₃H), and other species. This reactivity is central to the biological activity of many natural organosulfur compounds.

| Transformation | Reagent Example | Initial Product(s) | Final Product(s) (Stronger Conditions) |

| Oxidation | Hydrogen Peroxide (H₂O₂) acs.org | Polysulfoxides acs.org | Polysulfones, Sulfonic Acids libretexts.orgacs.org |

| Reduction | Thiols (e.g., R'SH) | Disulfides, Trisulfides | Thiols, H₂S |

Nucleophilic and Electrophilic Reactivity of Polysulfide Chains

The polysulfide chain has a dual chemical nature, exhibiting both nucleophilic and electrophilic characteristics.

Nucleophilic Reactivity: Sulfur atoms are generally good nucleophiles due to their polarizability and the presence of lone pairs of electrons. msu.edulibretexts.org The terminal sulfur atoms of a polysulfide chain are particularly nucleophilic. They can attack electrophilic centers, such as the carbon in an alkyl halide, in a nucleophilic substitution reaction to form a sulfonium (B1226848) ion. libretexts.org Lithium polysulfides, for example, are considered strong nucleophiles that can attack carbon sites with good leaving groups, forming new C-S bonds. scispace.com

Electrophilic Reactivity: The internal sulfur atoms of the polysulfide chain are electrophilic and are susceptible to attack by nucleophiles. This is a key mechanism in the disproportionation and reduction reactions mentioned earlier. Strong nucleophiles can attack a sulfur atom, leading to the cleavage of an S-S bond. Furthermore, the presence of strong electrophilic reagents, such as certain alkylating agents, can promote the hydrolysis and degradation of the polysulfide chain. nih.govsoton.ac.uk The electrophile can react with a sulfur atom, making it a good leaving group and facilitating the breakdown of the molecule. nih.gov

| Reactivity | Attacking Species | Site of Attack on Polysulfide | Resulting Reaction |

| Nucleophilic | Polysulfide (terminal sulfur) | Electrophilic Carbon (e.g., in Alkyl Halide) | S-alkylation, formation of sulfonium ions libretexts.org |

| Electrophilic | Nucleophile (e.g., Thiolate) | Internal Sulfur Atom | S-S bond cleavage, chain reduction |

Interactions with Other Chemical Species in Complex Matrices

In complex environments such as biological systems or food products, this compound can interact with a wide array of other molecules. These interactions are fundamental to its biological activity and its role as a flavor compound.

Organosulfur compounds from Allium species, which are structurally related to this compound, are known to react with thiol-containing biomolecules like cysteine and glutathione. nih.gov This interaction can lead to the formation of mixed disulfides and may be a key part of their physiological effects. mdpi.com The metabolism of these compounds in the body involves both Phase I (oxidation, reduction) and Phase II (conjugation) reactions, leading to metabolites such as S-propylmercaptoglutathione and S-propylmercaptocysteine. nih.gov

In non-biological matrices, such as in lithium-sulfur batteries, polysulfides are known to interact strongly with other components. They can chemically bond with functional groups on polymer binders and react with organic molecules through redox mechanisms. mdpi.comresearchgate.net While the context is different, these studies underscore the high reactivity of the polysulfide chain towards a variety of chemical functionalities.

Environmental Degradation Pathways of Organosulfur Compounds

The fate of organosulfur compounds like this compound in the environment is determined by both abiotic and biotic degradation processes.

Abiotic Degradation: Abiotic degradation can occur through processes like hydrolysis and photolysis. Polysulfides can undergo hydrolysis in aqueous environments, a process that can be accelerated by the presence of electrophiles. nih.gov Sunlight can induce photolytic cleavage of the weak S-S bonds, initiating radical-based degradation pathways. Oxidation by atmospheric oxidants, such as ozone or hydroxyl radicals, would also contribute to its breakdown.

Biotic Degradation (Biodegradation): Microorganisms play a crucial role in the degradation of organosulfur compounds. nih.govplymouth.ac.uk Bacteria and fungi have evolved enzymatic pathways to metabolize these compounds, often using them as a source of carbon and sulfur. nih.gov The degradation pathways can involve initial oxidation or reduction of the sulfur chain, followed by cleavage of C-S and S-S bonds. The degradation of aromatic pollutants by bacteria is well-studied and provides a model for how microorganisms break down persistent organic molecules. acs.org The ultimate fate of the sulfur is often its conversion to sulfate (B86663) (SO₄²⁻), an essential nutrient, thereby integrating it into the natural sulfur cycle. The environmental impact of such compounds and their metabolites is an important consideration, as some degradation products may still possess biological activity. nih.gov

Q & A

Q. How can researchers control for confounding variables when assessing this compound’s effects on enzymatic activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.